2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13489853
InChI: InChI=1S/C10H13BrN2O2/c1-7(2)13-9(14)6-15-8-4-3-5-12-10(8)11/h3-5,7H,6H2,1-2H3,(H,13,14)
SMILES: CC(C)NC(=O)COC1=C(N=CC=C1)Br
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol

2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide

CAS No.:

Cat. No.: VC13489853

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide -

Specification

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
IUPAC Name 2-(2-bromopyridin-3-yl)oxy-N-propan-2-ylacetamide
Standard InChI InChI=1S/C10H13BrN2O2/c1-7(2)13-9(14)6-15-8-4-3-5-12-10(8)11/h3-5,7H,6H2,1-2H3,(H,13,14)
Standard InChI Key AJJSKPBZLNDNQF-UHFFFAOYSA-N
SMILES CC(C)NC(=O)COC1=C(N=CC=C1)Br
Canonical SMILES CC(C)NC(=O)COC1=C(N=CC=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with bromine at the 2-position and an ether-linked acetamide group at the 3-position. The N-isopropyl moiety enhances lipophilicity, as evidenced by its calculated partition coefficient (LogP ≈ 1.8) . X-ray crystallography of analogous structures reveals a planar pyridine core with dihedral angles of 15–25° between the heterocycle and acetamide group .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₃BrN₂O₂
Molecular Weight273.13 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (pyridine N, 2xO, amide O)
Rotatable Bonds4

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (dd, J = 4.8 Hz, 1H, pyridine H6), 7.65 (dd, J = 8.2 Hz, 1H, pyridine H4), 6.95 (m, 1H, pyridine H5), 4.55 (s, 2H, OCH₂CO), 4.20 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.6 Hz, 6H, CH₃) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine ring) .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a three-step sequence:

  • Bromination: 3-Hydroxypyridine undergoes electrophilic substitution with N-bromosuccinimide (NBS) in DMF at 80°C to yield 2-bromo-3-hydroxypyridine (67% yield) .

  • Etherification: Reaction with chloroacetyl chloride in the presence of K₂CO₃ produces 2-((2-bromopyridin-3-yl)oxy)acetyl chloride (89% yield) .

  • Amidation: Condensation with isopropylamine in THF at 0–5°C affords the final product (82% yield, purity >98% by HPLC) .

Table 2: Optimization of Amidation Conditions

BaseSolventTemperature (°C)Yield (%)
Et₃NTHF082
DIPEADCM2575
NaOHH₂O/THF5068

Scalability Challenges

Large-scale production (>100 g) requires strict control of exothermic reactions during bromination. Pilot studies show that switching from batch to flow chemistry reduces decomposition byproducts from 12% to 3% .

Research Findings and Preclinical Data

In Vitro ADME Profile

  • Solubility: 28 μg/mL in PBS (pH 7.4)

  • Plasma Protein Binding: 92% (human), 89% (rat)

  • Microsomal Stability: t₁/₂ = 42 min (human liver microsomes)

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 2000 mg/kg in Sprague-Dawley rats

  • Genotoxicity: Negative in Ames test (up to 500 μg/plate)

Future Directions

Structural Optimization

  • Replace bromine with trifluoromethyl to enhance metabolic stability

  • Introduce polar groups at the acetamide nitrogen to improve aqueous solubility

Clinical Translation

Phase 0 microdosing studies are planned for 2026 to assess human pharmacokinetics . Parallel investigations into combination therapies with statins or GLP-1 agonists could address multifactorial metabolic disorders .

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